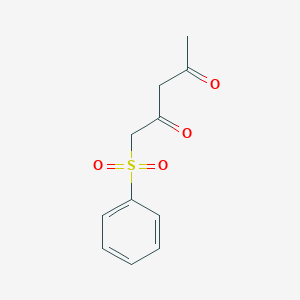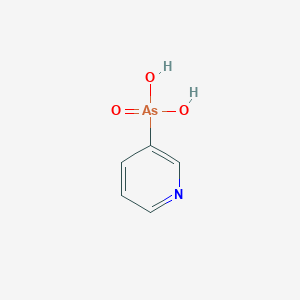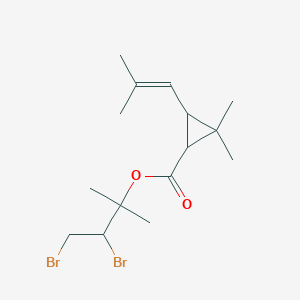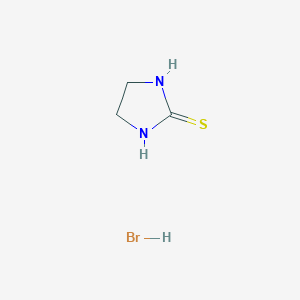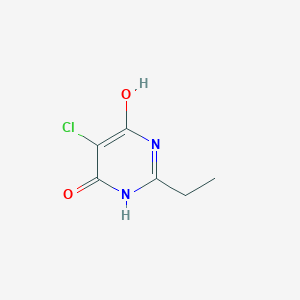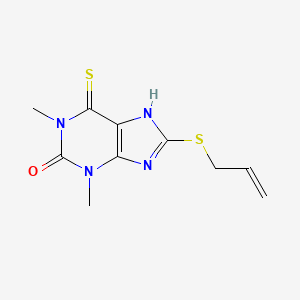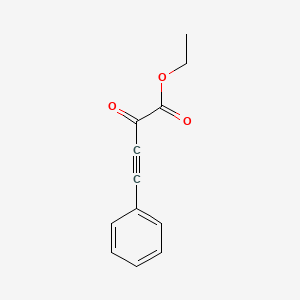
Ethyl 2-oxo-4-phenylbut-3-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-oxo-4-phenylbut-3-ynoate is an organic compound with the molecular formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol . This compound is characterized by its unique structure, which includes an ethyl ester group, a phenyl ring, and a but-3-ynoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-oxo-4-phenylbut-3-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl oxalyl chloride with phenylacetylene in the presence of a base . The reaction typically proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-oxo-4-phenylbut-3-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-oxo-4-phenylbut-3-ynoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which ethyl 2-oxo-4-phenylbut-3-ynoate exerts its effects involves interactions with various molecular targets and pathways. For example, it may act as an inhibitor of specific enzymes, thereby modulating biochemical pathways and cellular functions . The exact mechanism of action can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-oxo-4-phenylbutyrate: This compound is structurally similar but lacks the triple bond present in ethyl 2-oxo-4-phenylbut-3-ynoate.
Phenylacetylene: A simpler compound that serves as a precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
1619-73-4 |
|---|---|
Molekularformel |
C12H10O3 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
ethyl 2-oxo-4-phenylbut-3-ynoate |
InChI |
InChI=1S/C12H10O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7H,2H2,1H3 |
InChI-Schlüssel |
XFVPFMQSFVCXOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



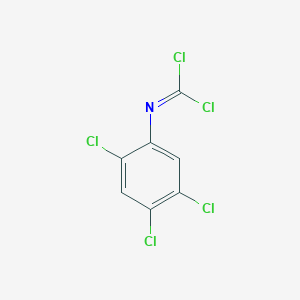
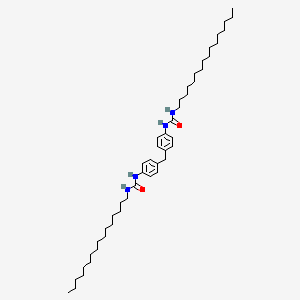

![Ethyl 6-[(ethoxycarbonyl)amino]hexanoate](/img/structure/B14742136.png)
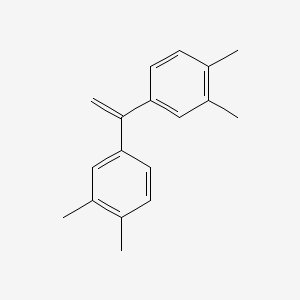
![N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B14742147.png)
